molecular formula C11H16BNO3 B1365197 2-(Morpholinomethyl)phenylboronic acid CAS No. 223433-45-2

2-(Morpholinomethyl)phenylboronic acid

Cat. No.: B1365197
CAS No.: 223433-45-2
M. Wt: 221.06 g/mol
InChI Key: DFBBOZSTIQMBLF-UHFFFAOYSA-N
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Description

2-(Morpholinomethyl)phenylboronic acid is an organoboron compound with the molecular formula C11H16BNO3. It features a boronic acid group attached to a phenyl ring, which is further substituted with a morpholinomethyl group.

Mechanism of Action

    Mode of Action

    The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . .

    Biochemical Pathways

    The main biochemical pathway affected by 2-MPhB is the Suzuki-Miyaura cross-coupling reaction . This reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

    Pharmacokinetics

    , which could impact their bioavailability and pharmacokinetics.

    Action Environment

    The efficacy and stability of 2-MPhB are influenced by the reaction conditions. For instance, the Suzuki-Miyaura coupling reaction requires mild and functional group tolerant conditions . Additionally, boronic acids and their esters, including 2-MPhB, are only marginally stable in water , suggesting that the aqueous environment could influence their action and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Morpholinomethyl)phenylboronic acid typically involves the reaction of phenylboronic acid with morpholine under specific conditions. One common method includes the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, where phenylboronic acid is coupled with a morpholinomethyl halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-(Morpholinomethyl)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-(Morpholinomethyl)phenylboronic acid is unique due to the presence of the morpholinomethyl group, which enhances its reactivity and allows for the formation of more stable complexes with target molecules. This makes it particularly valuable in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

[2-(morpholin-4-ylmethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO3/c14-12(15)11-4-2-1-3-10(11)9-13-5-7-16-8-6-13/h1-4,14-15H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBBOZSTIQMBLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CN2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471367
Record name {2-[(Morpholin-4-yl)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223433-45-2
Record name {2-[(Morpholin-4-yl)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Morpholin-4-ylmethyl)benzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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